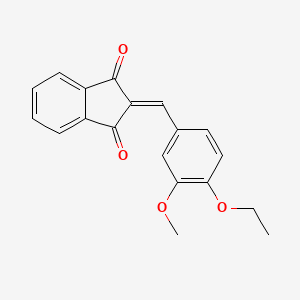![molecular formula C18H19N3O B11709385 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{2-[(1Z)-3,3-Diméthyl-1,2,3,4-tétrahydroisoquinoléin-1-ylidène]hydrazin-1-ylidène}méthyl]phénol est un composé organique complexe caractérisé par sa structure unique, qui comprend une partie tétrahydroisoquinoléine et un groupe phénol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[(E)-{2-[(1Z)-3,3-Diméthyl-1,2,3,4-tétrahydroisoquinoléin-1-ylidène]hydrazin-1-ylidène}méthyl]phénol implique généralement plusieurs étapes. Une méthode courante commence par la préparation du dérivé tétrahydroisoquinoléine, suivie de l'introduction de la partie hydrazine et du couplage ultérieur avec un dérivé phénol. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la stéréochimie et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-[(E)-{2-[(1Z)-3,3-Diméthyl-1,2,3,4-tétrahydroisoquinoléin-1-ylidène]hydrazin-1-ylidène}méthyl]phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : La partie hydrazine peut être réduite pour former des amines.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs électrophiles comme le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés en conditions acides.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe phénol peut produire des quinones, tandis que la réduction de la partie hydrazine peut produire des amines primaires.
Applications de la recherche scientifique
2-[(E)-{2-[(1Z)-3,3-Diméthyl-1,2,3,4-tétrahydroisoquinoléin-1-ylidène]hydrazin-1-ylidène}méthyl]phénol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure et de sa réactivité uniques.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-[(E)-{2-[(1Z)-3,3-Diméthyl-1,2,3,4-tétrahydroisoquinoléin-1-ylidène]hydrazin-1-ylidène}méthyl]phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. La partie tétrahydroisoquinoléine peut interagir avec diverses enzymes et récepteurs, inhibant ou modulant potentiellement leur activité. Le groupe phénol peut participer à des réactions redox, influençant le stress oxydatif cellulaire et les voies de signalisation.
Applications De Recherche Scientifique
2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3,4-Tétrahydroisoquinoléine : Un analogue plus simple présentant des caractéristiques structurales similaires mais dépourvu des groupes hydrazine et phénol.
Phénylhydrazine : Contient la partie hydrazine mais est dépourvue de la structure tétrahydroisoquinoléine.
Dérivés de la quinoléine : Partagent certaines similitudes structurales mais diffèrent par leurs propriétés chimiques et leur réactivité.
Unicité
2-[(E)-{2-[(1Z)-3,3-Diméthyl-1,2,3,4-tétrahydroisoquinoléin-1-ylidène]hydrazin-1-ylidène}méthyl]phénol est unique en raison de sa combinaison d'un noyau tétrahydroisoquinoléine avec un groupe hydrazine et un groupe phénol. Cette structure unique confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C18H19N3O |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-[(E)-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H19N3O/c1-18(2)11-13-7-3-5-9-15(13)17(20-18)21-19-12-14-8-4-6-10-16(14)22/h3-10,12,22H,11H2,1-2H3,(H,20,21)/b19-12+ |
Clé InChI |
ARACHFZUFSXQHQ-XDHOZWIPSA-N |
SMILES isomérique |
CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=CC=C3O)C |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=CC=C3O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


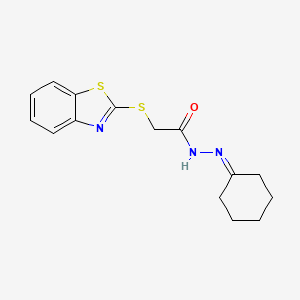
![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)
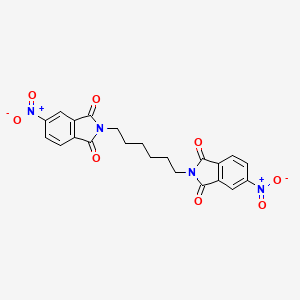
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)
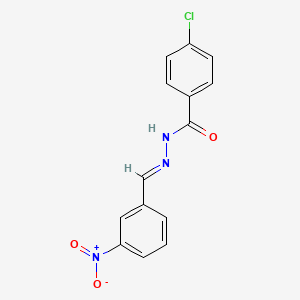
![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)

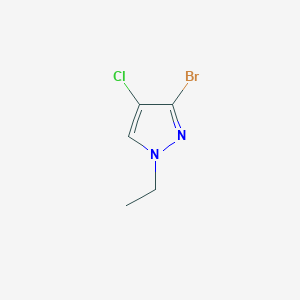
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)
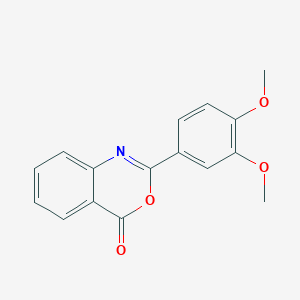
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
